4-(4-Ethylphenyl)thiophenol
Overview
Description
4-(4-Ethylphenyl)thiophenol is an aromatic thiol compound characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with an ethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Ethylphenyl)thiophenol can be synthesized through several methods:
Aryl Halide Coupling: A common method involves the coupling of aryl halides with sulfur sources. For instance, aryl iodides can be coupled with sulfur powder in the presence of copper(I) iodide (CuI) and potassium carbonate (K2CO3) at elevated temperatures (90°C) in dimethylformamide (DMF) solvent.
Reduction of Sulfonyl Chlorides: Another method involves the reduction of aryl sulfonyl chlorides using zinc dust in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The thiol group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Sulfonic Acids: Formed from further oxidation of the thiol group.
Substituted Aromatics: Formed from electrophilic substitution reactions.
Scientific Research Applications
4-(4-Ethylphenyl)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)thiophenol involves its reactivity with various molecular targets:
Thiol-Disulfide Exchange: The thiol group can undergo exchange reactions with disulfide bonds in proteins, potentially altering their function.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: Similar structure but lacks the thiol group, resulting in different chemical properties and reactivity.
Thiophenol: Lacks the ethyl substituent, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
4-(4-Ethylphenyl)thiophenol is unique due to the presence of both the ethyl group and the thiol group, which confer distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that are not observed in simpler thiols or phenols.
Properties
IUPAC Name |
4-(4-ethylphenyl)benzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHGPNYORXLNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304310 | |
Record name | 4′-Ethyl[1,1′-biphenyl]-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17078-77-2 | |
Record name | 4′-Ethyl[1,1′-biphenyl]-4-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17078-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Ethyl[1,1′-biphenyl]-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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